Lipophilicity: 2,7-Diol vs. 1,5-Diol
The target compound octa-2,4,6-triene-2,7-diol exhibits a computed XLogP3-AA of 1.8, compared with 1.1 for the regioisomeric octa-2,4,6-triene-1,5-diol [1]. This 0.7 log unit difference corresponds to an approximately 5-fold higher predicted partitioning into octanol, translating to measurably longer reversed-phase HPLC retention times under identical conditions. Both compounds share identical molecular formula (C8H12O2), molecular weight (140.18 g·mol⁻¹), and topological polar surface area (40.5 Ų), isolating the hydroxyl positional arrangement as the sole driver of lipophilicity divergence [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | Octa-2,4,6-triene-1,5-diol: XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP3-AA = +0.7 (≈5-fold higher octanol partitioning for target) |
| Conditions | Computed property via XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
A 0.7-unit LogP difference enables chromatographic baseline separation and directly informs solvent system selection for extraction, purification, and formulation in research workflows.
- [1] PubChem Compound Summaries: CID 53422848 (octa-2,4,6-triene-2,7-diol, XLogP3-AA = 1.8) and CID 142631323 (octa-2,4,6-triene-1,5-diol, XLogP3-AA = 1.1). National Center for Biotechnology Information, 2026. View Source
- [2] PubChem computed molecular descriptors: TPSA = 40.5 Ų, rotatable bond count differing between regioisomers. Topological Polar Surface Area computed by Cactvs 3.4.8.24. View Source
